

"6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid" molecular weight

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Compound of Interest

Compound Name: 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

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An In-Depth Technical Guide to **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid**

Authored by: A Senior Application Scientist Introduction

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic organic compound that has emerged as a cornerstone in modern medicinal chemistry and drug discovery. Its rigid, planar bicyclic structure, which fuses a pyrazole ring with a pyrimidine ring, serves as a "privileged scaffold."^{[1][2][3]} This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, thereby offering a versatile starting point for the development of novel therapeutics. The strategic placement of a bromine atom and a carboxylic acid group provides orthogonal chemical handles, enabling precise, multi-directional modifications. This guide offers an in-depth examination of its physicochemical properties, reactivity, synthesis, and critical applications, particularly in the design of targeted therapies like protein kinase inhibitors.

Physicochemical & Structural Properties

The foundational characteristics of a compound are critical for its application in research and development. **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid** possesses a unique combination of features that make it an attractive building block for chemical synthesis. Its key properties are summarized below.

Property	Value	Source(s)
Molecular Weight	242.03 g/mol	[4] [5]
Molecular Formula	C ₇ H ₄ BrN ₃ O ₂	[4] [6]
Monoisotopic Mass	240.94869 Da	[4] [7]
CAS Number	300717-72-0	[4]
IUPAC Name	6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid	[4]
Density	2.09 g/cm ³	[5]
XLogP3	0.9 - 1.19	[4] [5]
Canonical SMILES	C1=C2N=CC(=CN2N=C1C(=O)O)Br	[4] [7]
InChIKey	WDICXYMIEJAABR-UHFFFAOYSA-N	[4] [5]

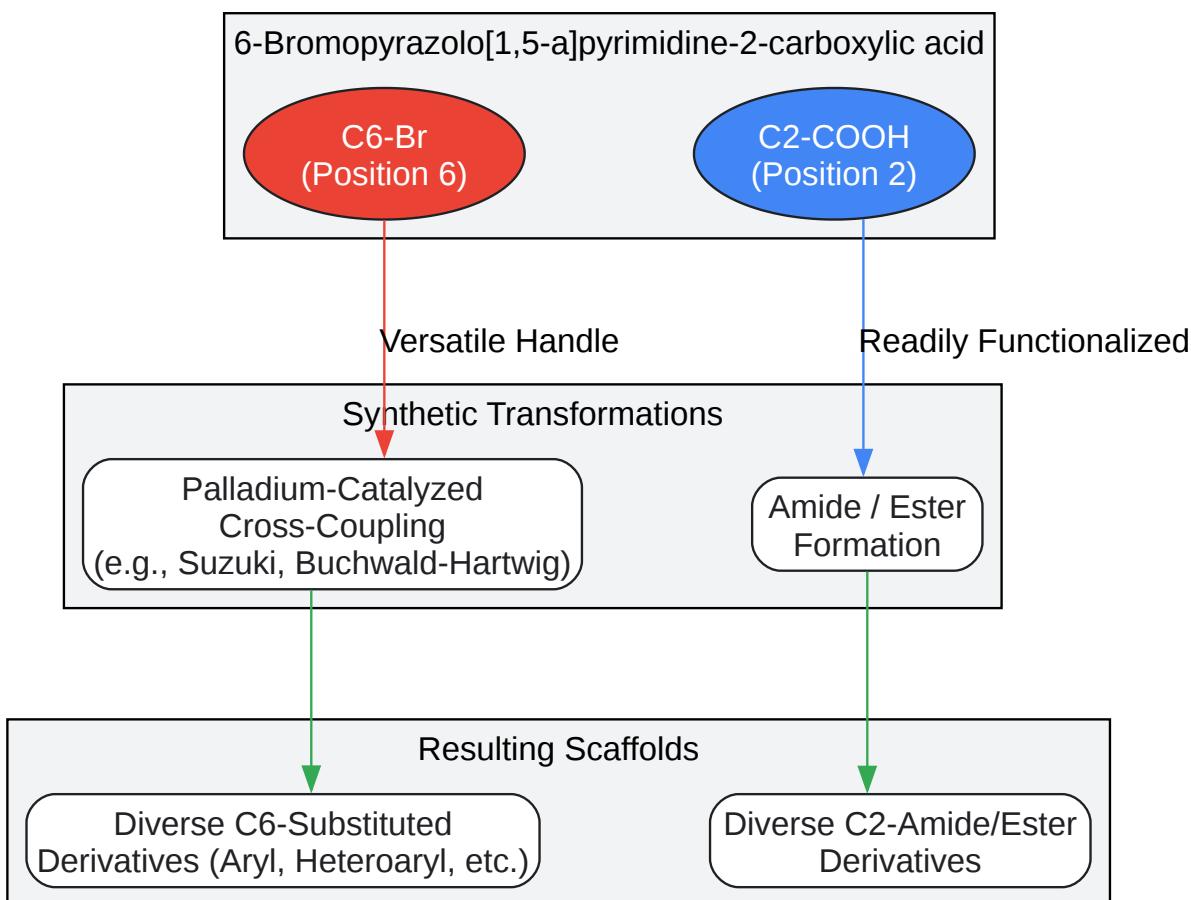
Chemical Reactivity and Synthetic Versatility

The utility of **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid** in synthetic chemistry stems from its two distinct reactive sites: the bromine atom at the C6 position and the carboxylic acid at the C2 position. This bifunctionality allows for sequential and controlled chemical modifications.

- The C6-Bromine Handle: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[\[2\]](#) This enables the introduction of a wide array of substituents, such as aryl, heteroaryl, or alkyl groups, via reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[\[1\]](#)[\[2\]](#) This position is often targeted to modulate the compound's interaction with the solvent-exposed regions of a protein's binding pocket, thereby influencing selectivity and pharmacokinetic properties.
- The C2-Carboxylic Acid Handle: The carboxylic acid group is readily converted into amides, esters, or other derivatives.[\[2\]](#) Amide coupling is particularly prevalent in drug design, as it allows for the formation of stable bonds with various amine-containing fragments. These

fragments can be designed to form critical hydrogen bonds within a target's active site, significantly enhancing binding affinity and potency.

The diagram below illustrates these key reactive centers and the synthetic pathways they enable.



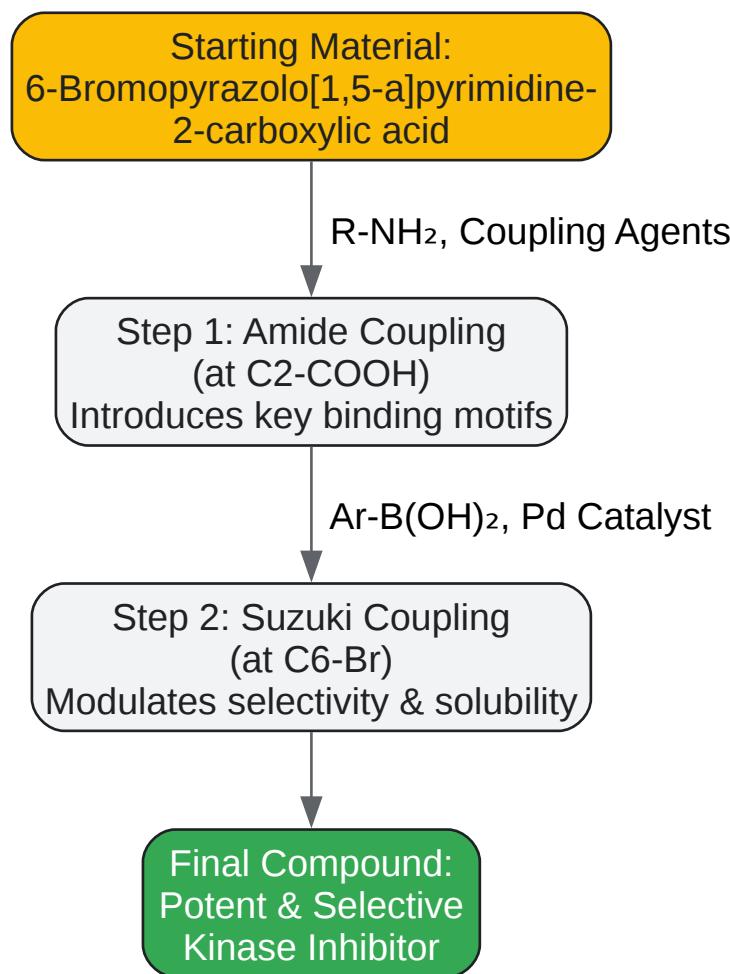
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Caption: Key reactive sites on the core scaffold.

Application in Drug Discovery: A Kinase Inhibitor Scaffold

The pyrazolo[1,5-a]pyrimidine core is a bioisostere of purine, a fundamental component of DNA and a key structural motif in ATP (adenosine triphosphate). Because protein kinases have a binding site for ATP, molecules mimicking this structure are excellent candidates for kinase inhibitors.^{[1][2]} By competitively binding to the ATP pocket, these inhibitors can block downstream signaling pathways that are often hyperactive in diseases like cancer.^{[1][8]}

Derivatives of **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid** have shown significant promise as inhibitors of various kinases, including PI3K δ , EGFR, and B-Raf.^{[2][8]} The development process typically follows a logical workflow where the core scaffold is systematically elaborated to optimize potency, selectivity, and drug-like properties.



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Caption: Drug discovery workflow using the core scaffold.

Exemplary Protocol: Suzuki Cross-Coupling

The following protocol provides a representative, step-by-step methodology for a Suzuki cross-coupling reaction at the C6 position. This procedure is grounded in established chemical principles for this transformation.[\[1\]](#)[\[8\]](#)

Objective: To synthesize 6-Aryl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

Materials:

- **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 eq)
- Solvent (e.g., Dioxane/Water mixture, 10:1)

Procedure:

- Vessel Preparation: To a dry round-bottom flask or microwave vial, add **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid**, the arylboronic acid, and the base.
- Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.
- Reagent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent mixture.
- Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-18 hours), monitoring progress by TLC or LC-MS.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).
- Extraction: Separate the organic layer. Wash sequentially with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography, to yield the final compound.
- Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Safety and Handling

According to GHS classifications, **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid** is associated with several hazards.[\[4\]](#)[\[5\]](#)

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.[\[5\]](#)

Conclusion

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is far more than a simple chemical; it is a powerful and versatile tool in the hands of medicinal chemists. With a molecular weight of 242.03 g/mol, its true value lies in the strategic positioning of its reactive handles, which allows for the systematic and logical construction of complex molecules with high therapeutic potential.[\[4\]](#) Its proven success as a scaffold for kinase inhibitors underscores its importance and ensures its continued relevance in the ongoing quest for novel and effective medicines.

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